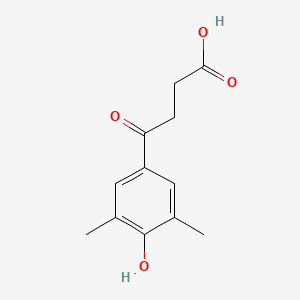

4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid

Description

4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid (C₁₂H₁₄O₄, molecular weight 222.24) is an aromatic hydroxyketone derivative characterized by a 4-oxobutanoic acid backbone substituted with a 4-hydroxy-3,5-dimethylphenyl group. Its physical properties include a melting point of 117°C, with structural confirmation via ¹H NMR and IR spectroscopy . The compound has been studied in biochemical contexts, notably as an inhibitor of cytochrome P450 enzymes (e.g., CYP2C19) due to its interaction with enzyme binding pockets .

Properties

IUPAC Name |

4-(4-hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-7-5-9(6-8(2)12(7)16)10(13)3-4-11(14)15/h5-6,16H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCAMFSPJNWASG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Secondary alcohols.

Substitution: Ethers and esters.

Scientific Research Applications

4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, while the ketone and carboxylic acid groups can interact with enzymes and receptors. These interactions can modulate cellular processes such as oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s core structure—a 4-oxobutanoic acid moiety linked to an aromatic ring—is shared with several analogs. Key variations in substituents significantly influence physicochemical and biological properties:

Physicochemical Properties

- Melting Points : The target compound (117°C) has a lower melting point compared to its 2-hydroxy-3,5-dimethylphenyl analog (138–139°C), likely due to differences in hydrogen bonding and crystal packing influenced by substituent positions .

- Lipophilicity : The naphthyl derivative exhibits higher logP (2.81) than the target compound, suggesting greater membrane permeability . Fluorinated analogs (e.g., 2,4-difluorophenyl) may balance lipophilicity and polarity for optimized pharmacokinetics .

- Acidity: Chlorine and amino substitutions (e.g., 4-[(3,5-dichlorophenyl)amino]-2-hydroxy-4-oxobutanoic acid) could increase the acidity of hydroxyl or carboxylic acid groups, altering binding interactions with biological targets .

Biological Activity

4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid is a compound of increasing interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant and antimicrobial properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

- Functional Groups : Hydroxy group, ketone, and carboxylic acid.

These structural features contribute to its reactivity and interaction with biological systems.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's hydroxy group is believed to play a pivotal role in its ability to scavenge free radicals.

| Study | Findings |

|---|---|

| BenchChem Study | Demonstrated the compound's potential to reduce oxidative stress markers in vitro. |

| Comparative Analysis | Showed higher antioxidant activity compared to similar phenolic compounds due to the presence of multiple reactive sites. |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Redox Reactions : The hydroxy group can engage in redox reactions, contributing to its antioxidant capacity.

- Enzyme Interaction : The ketone and carboxylic acid groups can interact with enzymes, potentially modulating metabolic pathways involved in inflammation and cell proliferation.

- Cell Signaling Modulation : The compound may influence signaling pathways related to oxidative stress and inflammation.

Case Study 1: Antioxidant Efficacy

A study conducted on human cell lines demonstrated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS) compared to untreated controls. This suggests its potential use in formulations aimed at reducing oxidative damage.

Case Study 2: Antimicrobial Effects

In another study focusing on wound healing, the application of this compound showed promising results in enhancing the healing process while simultaneously reducing bacterial load in infected wounds.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other compounds such as:

| Compound | Key Differences |

|---|---|

| 4-Hydroxy-3,5-dimethylbenzoic acid | Lacks the butanoic acid chain; lower solubility affects bioavailability. |

| 4-Hydroxy-3,5-dimethylphenylboronic acid | Contains a boronic acid group; different reactivity profile. |

| 4-Hydroxy-3,5-dimethylphenylacetic acid | Similar structure but with an acetic acid chain; differing biological activities. |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid, and how are key intermediates characterized?

- Methodological Answer : The compound is synthesized via Fries rearrangement or condensation reactions. For example, Fries reaction conditions (e.g., Lewis acid catalysts, solvent systems) are optimized to yield the target compound (Table 1, ). Key intermediates are characterized using:

- 1H NMR : Peaks at δ 2.3–2.5 ppm (methyl groups) and δ 6.7–7.0 ppm (aromatic protons) confirm substitution patterns .

- IR Spectroscopy : A carbonyl stretch near 1700 cm⁻¹ (C=O) and a broad O-H stretch (~3200 cm⁻¹) validate functional groups .

- Melting Point : Reported values range from 117°C to 139°C, depending on purification methods .

Q. How can researchers confirm the purity and structural integrity of the compound for pharmacological studies?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS in negative ion mode ([M-H]⁻ at m/z 221) confirms molecular weight .

- Elemental Analysis : Carbon and hydrogen percentages should align with theoretical values (C: 64.86%, H: 6.35%) .

Advanced Research Questions

Q. How can conflicting data on melting points (e.g., 117°C vs. 138–139°C) be resolved across studies?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform controlled heating to determine exact melting transitions and polymorphic forms .

- Recrystallization Solvent Screening : Test solvents (e.g., ethanol, acetone) to isolate stable crystalline phases.

- Cross-Lab Validation : Reproduce synthesis and purification protocols from independent studies to identify procedural discrepancies .

Q. What strategies are effective for modifying the compound to enhance its biological activity while retaining core functionality?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to alter electronic properties and bioavailability (analogous to 4-(2-Fluorophenyl)-4-oxobutanoic acid modifications) .

- Coordination Chemistry : Use the ketone and carboxylic acid groups to form metal complexes (e.g., with Cu²⁺ or Fe³⁺) for studying antioxidant or antimicrobial activity .

- Computational Modeling : Employ DFT calculations to predict binding affinities with target enzymes (e.g., cyclooxygenase) .

Q. How can researchers address challenges in crystallizing the compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Pair Screening : Use slow evaporation with solvent pairs (e.g., DCM/hexane) to optimize crystal growth .

- SHELX Refinement : Apply SHELXL for small-molecule refinement, leveraging high-resolution data to resolve disorder in aromatic or methyl groups .

- Temperature Control : Crystallize at 4°C to reduce thermal motion and improve diffraction quality .

Data Contradiction Analysis

Q. Why do NMR spectra from different studies show variations in aromatic proton splitting patterns?

- Methodological Answer :

- Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence chemical shifts and coupling constants.

- Dynamic Exchange : Hydrogen bonding between the hydroxyl and ketone groups may cause broadening; use variable-temperature NMR to confirm .

- Impurity Interference : Trace solvents or byproducts (e.g., unreacted starting materials) can distort peaks; employ gradient NMR or column purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.